molecular formula C10H15N B1608869 3-Phenylbutylamine CAS No. 38135-56-7

3-Phenylbutylamine

Cat. No. B1608869
CAS RN: 38135-56-7
M. Wt: 149.23 g/mol
InChI Key: HJMCIHLESAJJQL-UHFFFAOYSA-N
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Description

3-Phenylbutylamine (3-PBA) is an organic compound belonging to the family of compounds known as amines. It is a chiral molecule, meaning it has two non-superimposable mirror images. 3-PBA has a wide range of applications in the field of science and technology, including synthesis, scientific research, and laboratory experiments. In

Advantages and Limitations for Lab Experiments

The use of 3-Phenylbutylamine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly versatile compound, and it can be used in a variety of applications. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and it can easily react with other compounds in the laboratory. Additionally, it is a chiral molecule, which can make it difficult to synthesize in large quantities.

Future Directions

The potential future directions for 3-Phenylbutylamine are numerous. Scientists are currently exploring its potential use in the development of new drugs and pharmaceuticals. Additionally, researchers are investigating its potential use in the synthesis of polymers, dyes, and pigments. Finally, researchers are exploring its potential use in the regulation of neurotransmitter levels in the brain, as well as its potential use in the regulation of the body’s stress response, appetite, mood, and sleep.

Scientific Research Applications

3-Phenylbutylamine is used in a variety of scientific research applications. It is used in the synthesis of chiral compounds, which are important in the development of new drugs and pharmaceuticals. It is also used in the synthesis of polymers, which are used in the manufacture of plastics, rubbers, and other materials. Additionally, this compound is used in the synthesis of dyes, pigments, and other materials used in the textile industry.

Biochemical Analysis

Biochemical Properties

3-Phenylbutylamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . As a primary amine, this compound can participate in reactions such as the formation of amides, a common reaction in biochemical processes . The nature of these interactions often involves the nitrogen atom in the amine group, which can form bonds with other molecules, influencing the course of biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For instance, it has been suggested that certain phenylalkylamines, a group that includes this compound, may have anti-inflammatory activity

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. As an amine, this compound can form bonds with other molecules, potentially influencing enzyme activity and gene expression For example, it might bind to enzymes as a substrate, leading to enzyme activation or inhibition

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability and degradation rate can influence its long-term effects on cellular function . Specific data on the temporal effects of this compound in in vitro or in vivo studies are currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, different doses might lead to different threshold effects, and high doses could potentially cause toxic or adverse effects. Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is likely involved in various metabolic pathways As an amine, it could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues This process could involve various transporters or binding proteins, and could affect the compound’s localization or accumulation within cells

Subcellular Localization

The subcellular localization of this compound could influence its activity or function For instance, it might be directed to specific compartments or organelles by targeting signals or post-translational modifications

properties

IUPAC Name

3-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCIHLESAJJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959074
Record name 3-Phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38135-56-7
Record name γ-Methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38135-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-phenylbutyraldehyde (3 ml, 20.18 mmol), ammonium acetate (15 g, 195 mmol) and sodium cyanoborohydride (900 mg, 14.32 mmol) in methanol (50 ml) was stirred overnight under an argon atmosphere. The reaction was acidified to pH 2 by the addition of conc HCl. The solvent was evaporated, dichloromethane and water were added, and the aqueous layer was made basic (pH 12) by the addition of solid potassium hydroxide. Extraction (dichloromethane) and concentration gave the title compound as an oil. ES-MS (m/z): 150.2 (M+H)+; 1H NMR (CDCl3): d 7.40-7.17 (m, 5H, Ph), 2.81 (q, 1H, CH), 2.62 (m, 2H, CH2), 1.76 (dq, 2H, CH2), 1.29 (d, 3H, CH3).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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